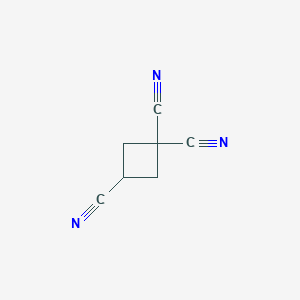
Cyclobutane-1,1,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,1,3-tricarbonitrile is an organic compound characterized by a cyclobutane ring with three nitrile groups attached at the 1, 1, and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1,3-tricarbonitrile can be synthesized through various methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction typically occurs under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutane-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile groups can yield primary amines, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .
Aplicaciones Científicas De Investigación
Cyclobutane-1,1,3-tricarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cyclobutane-1,1,3-tricarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to modify other molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile): This compound shares structural similarities and is used in similar applications.
Cyclobutane-1,2,3,4-tetracarboxylic acid: Another cyclobutane derivative with multiple functional groups, used in different chemical reactions.
Uniqueness: Cyclobutane-1,1,3-tricarbonitrile is unique due to the specific positioning of its nitrile groups, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
91633-41-9 |
|---|---|
Fórmula molecular |
C7H5N3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
cyclobutane-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C7H5N3/c8-3-6-1-7(2-6,4-9)5-10/h6H,1-2H2 |
Clave InChI |
DAZSGZVRNLFLNP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
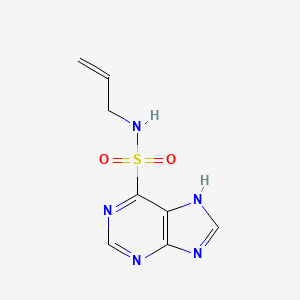
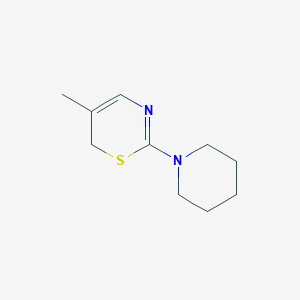
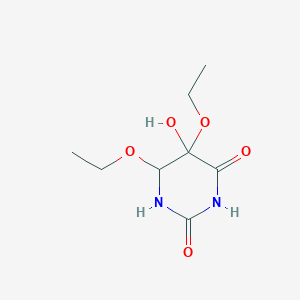
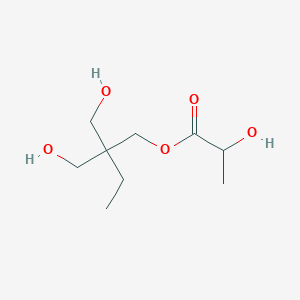
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
